molecular formula C10H11Cl B13570416 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene CAS No. 61503-38-6

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene

Katalognummer: B13570416
CAS-Nummer: 61503-38-6
Molekulargewicht: 166.65 g/mol
InChI-Schlüssel: UMLSDRFMVAWTRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with allyl chloride in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloroprop-1-ene: A simpler compound with a similar structure but lacking the benzene ring.

    1-[(3-Chloroprop-1-en-2-yl)oxy]hexane: Contains an ether linkage instead of a direct attachment to the benzene ring.

    3-(3-Chloroprop-1-en-2-yl)thiophene: Contains a thiophene ring instead of a benzene ring.

Uniqueness

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is unique due to the presence of both a benzene ring and a 3-chloroprop-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

61503-38-6

Molekularformel

C10H11Cl

Molekulargewicht

166.65 g/mol

IUPAC-Name

1-(3-chloroprop-1-en-2-yl)-3-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3

InChI-Schlüssel

UMLSDRFMVAWTRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.